molecular formula C11H10I2N2O4 B109218 3,5-Diacetamido-2,4-diiodobenzoic acid CAS No. 162193-52-4

3,5-Diacetamido-2,4-diiodobenzoic acid

Cat. No.: B109218
CAS No.: 162193-52-4
M. Wt: 488.02 g/mol
InChI Key: IUTSOSUQGPWYBZ-UHFFFAOYSA-N
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Description

3,5-Diacetamido-2,4-diiodobenzoic acid is a derivative of benzoic acid, characterized by the presence of two iodine atoms and two acetamido groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetamido-2,4-diiodobenzoic acid typically involves the iodination of 3,5-diacetamidobenzoic acidThe reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetamido-2,4-diiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated derivatives.

    Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less iodinated derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Diacetamido-2,4-diiodobenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiocontrast agent in medical imaging.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diacetamido-2,4-diiodobenzoic acid involves its interaction with specific molecular targets. In medical imaging, the compound acts as a radiocontrast agent by absorbing X-rays due to the presence of iodine atoms. This property enhances the contrast of images, allowing for better visualization of internal structures. The acetamido groups contribute to the compound’s solubility and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Diatrizoate: Another iodinated benzoic acid derivative used as a radiocontrast agent.

    2,3,5-Triiodobenzoic acid: A compound with three iodine atoms, used in similar applications.

    2-Hydroxy-3,5-diiodobenzoic acid: A hydroxylated derivative with different chemical properties

Uniqueness

3,5-Diacetamido-2,4-diiodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two acetamido groups enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

3,5-diacetamido-2,4-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTSOSUQGPWYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162193-52-4
Record name 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D91L944D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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